HDMAPP (ammonium salt), or 5-hydroxy-4-methyl-3-pentenyl diphosphate triammonium salt, is a microbial metabolite with the molecular formula and a molecular weight of approximately 313.2 g/mol. This compound is characterized as a crystalline solid that is typically stored at -20°C. It plays a significant role in immunological responses by binding to the T cell receptor on Vγ9Vδ2 T lymphocytes with high affinity, which has been quantified with an effective concentration (EC50) of 0.39 nM .
The biological activity of HDMAPP is primarily linked to its immunomodulatory effects. It has been shown to induce the expansion of human memory Vγ9Vδ2 T cells, which are crucial for immune surveillance and response against pathogens. The compound enhances the proliferation and activation of these T cells, leading to increased production of cytokines such as TNF-α, which plays a key role in inflammatory responses .
Synthesis of HDMAPP typically involves chemical pathways that mimic microbial biosynthetic routes. One common method includes the use of intermediates from the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway found in mammals. This synthesis can be achieved through various organic chemistry techniques, including phosphorylation reactions that introduce phosphate groups into the precursor molecules .
HDMAPP has several applications in research and potential therapeutic contexts, particularly in immunology. Its ability to activate γδ-T lymphocytes makes it a candidate for studies related to cancer immunotherapy and infectious disease treatment. Additionally, it can be used in laboratory settings for investigating T cell responses and cytokine production mechanisms .
Research on HDMAPP has revealed its interactions with various cellular components, particularly its binding affinity to T cell receptors. Studies indicate that HDMAPP can modulate immune responses by influencing T cell activation and proliferation. Furthermore, it has been shown to interact with other signaling pathways that regulate immune cell functions, making it a significant molecule for understanding immune modulation .
Several compounds exhibit similarities to HDMAPP in terms of structure and biological activity. Here are some notable examples:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Isopentenyl pyrophosphate | Similar diphosphate group | Precursor in isoprenoid biosynthesis |
| Geranylgeranyl pyrophosphate | Longer carbon chain | Involved in protein prenylation |
| (E)-C-HDMAPP (ammonium salt) | Isomeric form | Potently stimulates TNF-α synthesis |
Uniqueness of HDMAPP: What sets HDMAPP apart from these similar compounds is its specific binding affinity for Vγ9Vδ2 T lymphocytes and its potent immunomodulatory effects, which are not observed to the same extent in other similar pyrophosphate derivatives .
HDMAPP (ammonium salt) is systematically named triammonium [[(E)-4-hydroxy-3-methyl-but-2-enoxy]-oxido-phosphoryl] phosphate, reflecting its trianionic diphosphate core neutralized by three ammonium counterions. The compound’s stereochemistry features a trans-configurated double bond at the C2 position (E-configuration) and a single stereocenter at the C3 hydroxy-bearing carbon, though the latter remains undefined in commercial preparations. Alternative designations include HMBPP triammonium and mono[(2E)-hydroxy-3-methyl-2-butenyl] ester diphosphoric acid, triammonium salt, with the CAS Registry Number 443892-56-6. Its ChEBI identifier (CHEBI:128753) classifies it as an organophosphate oxoanion derivative.
The molecular architecture comprises a 4-hydroxy-3-methylbut-2-enyl chain esterified to a diphosphate group, with the negative charges on the phosphate moieties balanced by ammonium ions. This configuration enables specific interactions with proteins such as butyrophilin 3A1 (BTN3A1) in immunomodulation and IspH enzymes in microbial metabolism.
HDMAPP (ammonium salt) has the molecular formula C5H21N3O8P2, incorporating five carbon atoms, three ammonium groups, and two phosphate units. Its average molecular mass is 313.184 g/mol, while the monoisotopic mass is 313.080388 g/mol, reflecting precise isotopic distribution. The triammonium counterions contribute 53.8 g/mol to the total mass, distinguishing it from the free acid form (C5H9O8P2³⁻, 259.07 g/mol).
Table 1: Molecular properties of HDMAPP (ammonium salt)
| Property | Value |
|---|---|
| Molecular formula | C5H21N3O8P2 |
| Average mass | 313.184 g/mol |
| Monoisotopic mass | 313.080388 g/mol |
| Charge state | Neutral (triammonium salt) |
| Stereochemistry | E-configuration at C2 |
As a triammonium salt, HDMAPP exhibits high aqueous solubility due to ionic interactions between the polar phosphate groups and water molecules. The compound remains stable in neutral or slightly acidic solutions but undergoes hydrolysis under strongly alkaline conditions, cleaving the labile diphosphate ester bond. Thermal stability studies are limited, but its solid-state form degrades above 150°C, as inferred from analogous organophosphates.
Crystallographic analyses of protein-ligand complexes reveal that the diphosphate moiety forms seven hydrogen bonds with arginine residues in binding pockets, suggesting that aqueous stability is enhanced by electrostatic shielding. However, free HDMAPP in solution may exhibit lower stability due to susceptibility to enzymatic hydrolysis by phosphatases.
X-ray diffraction studies of HDMAPP analogs in complex with proteins provide indirect insights into its solid-state conformation. In the BTN3A1 B30.2 domain complex, the β-phosphate group forms hydrogen bonds with Arg412, Arg418, and Arg469, while the α-phosphate interacts with Met394 via water-mediated bonds. The allylic hydroxy group projects into a hydrophobic pocket, adopting a bent conformation that minimizes steric strain.
In IspH enzyme complexes, the diphosphate group coordinates a [4Fe-4S] cluster, with Fe–C distances of 2.6–2.7 Å between the iron atoms and the allylic carbon chain. This interaction stabilizes the enol ether intermediate during enzymatic conversion to isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP).
Table 2: Key crystallographic parameters of HDMAPP-protein complexes
HDMAPP is natively synthesized via the methylerythritol phosphate (MEP) pathway in prokaryotes and plastids. The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), which is subsequently converted to 2-C-methyl-D-erythritol 4-phosphate (MEP). Enzymatic reduction and phosphorylation yield 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP), which exists as a trianion at physiological pH. Ammonium salt formation occurs via counterion exchange during extraction, typically using ammonium acetate buffers.
Chemical synthesis of HDMAPP involves sequential phosphorylation of (2E)-4-hydroxy-3-methylbut-2-en-1-ol. Key steps include:
Challenges include controlling regioselectivity during phosphorylation and preventing β-elimination of the phosphate groups. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
Purification of HDMAPP is complicated by its high polarity and similarity to pathway intermediates like IPP and DMAPP. Ion-exchange chromatography using DEAE-Sepharose resolves these compounds based on charge differences, with HDMAPP eluting at 0.5–0.7 M ammonium bicarbonate. Antisolvent crystallization employs ethanol or acetone to reduce solubility, yielding amorphous solids with >90% purity. Lyophilization finalizes the product as a hygroscopic powder requiring storage at -80°C.
Table 3: Purification methods for HDMAPP (ammonium salt)
| Method | Conditions | Purity Outcome |
|---|---|---|
| Ion-exchange chromatography | DEAE-Sepharose, 0.5–0.7 M NH4HCO3 | 85–90% |
| Antisolvent crystallization | 30% ethanol, 4°C | 90–95% |
| Lyophilization | -80°C, 0.1 mbar | Stable amorphous solid |
HDMAPP ammonium salt demonstrates remarkable potency in activating Vγ9Vδ2 T cells through high-affinity binding interactions with the T cell receptor complex. The compound exhibits an EC50 value of 0.39 nanomolar for Vγ9Vδ2 T cell binding, establishing it as one of the most potent phosphoantigen activators known . This exceptional binding affinity is mediated through specific interactions with the butyrophilin BTN3A1 B30.2 intracellular domain, where HDMAPP demonstrates a dissociation constant of 0.5 micromolar [2].
The molecular basis of HDMAPP recognition involves direct binding to the intracellular B30.2 domain of butyrophilin 3A1, which serves as the primary phosphoantigen receptor [2]. Isothermal titration calorimetry studies have confirmed that HDMAPP binds with similar affinity to the high-potency agonist HMBPP, both demonstrating approximately 0.5 micromolar binding affinities to the BTN3A1 B30.2 domain [2]. This binding affinity represents a 1000-fold enhancement compared to the endogenous phosphoantigen isopentenyl pyrophosphate, which exhibits a significantly weaker binding affinity of 0.5 millimolar [2].
| Parameter | Value | Binding Target | Reference |
|---|---|---|---|
| EC50 for Vγ9Vδ2 T cell binding | 0.39 nM | TCR complex | |
| IC50 for TNF-α synthesis | 0.91 nM | Intracellular signaling | |
| Binding affinity to BTN3A1 B30.2 (KD) | 0.5 μM | B30.2 domain | [2] |
| Binding selectivity vs IPP | 1000x more potent | Comparative affinity | [3] [2] |
HDMAPP exhibits dose-dependent effects on Vγ9Vδ2 T cell proliferation with EC50 values ranging from 0.48 to 1.9 nanomolar in 72-hour proliferation assays [4]. The dose-response relationship demonstrates a sigmoidal curve characteristic of receptor-mediated activation, with half-maximal proliferation occurring at sub-nanomolar concentrations. Studies using synthetic derivatives of HDMAPP have revealed that structural modifications can influence potency, with certain analogs achieving EC50 values as low as 0.34 nanomolar for T cell proliferation [4].
The proliferative response to HDMAPP follows classical pharmacological principles, with increasing concentrations producing proportionally greater T cell expansion up to a plateau phase. At concentrations below 0.1 nanomolar, minimal proliferative effects are observed, while concentrations above 1 nanomolar typically produce near-maximal responses [4]. This narrow concentration range for optimal activity underscores the high potency of HDMAPP and the sensitivity of the Vγ9Vδ2 T cell activation pathway.
Comparative analysis with other phosphoantigens reveals that HDMAPP maintains superior dose-dependent activity profiles. While isopentenyl pyrophosphate requires micromolar concentrations to achieve similar proliferative effects, HDMAPP achieves equivalent responses at nanomolar concentrations [3]. The enhanced potency translates to more efficient T cell expansion protocols, requiring significantly lower compound concentrations to achieve therapeutic levels of T cell activation.
| HDMAPP Concentration | Proliferation Response | Relative Activity |
|---|---|---|
| 0.1 nM | 20% of maximum | Low |
| 0.5 nM | 50% of maximum | Moderate |
| 1.0 nM | 75% of maximum | High |
| 5.0 nM | 90% of maximum | Very High |
| 10.0 nM | 95% of maximum | Near Maximum |
The molecular recognition of HDMAPP by Vγ9Vδ2 T cells involves a complex structural mechanism that differs fundamentally from conventional αβ T cell antigen recognition. Recent cryo-electron microscopy studies have revealed that HDMAPP binding induces conformational changes in the butyrophilin complex, facilitating a "plier-like gripping" mechanism for T cell receptor activation [5] [6]. This structural rearrangement involves the cooperative interaction of multiple butyrophilin proteins, including BTN3A1, BTN3A2, and BTN2A1, which together form a multimeric complex capable of engaging the Vγ9Vδ2 T cell receptor.
The intracellular recognition event begins with HDMAPP binding to the B30.2 domain of BTN3A1, which undergoes a conformational change that promotes its association with the B30.2 domain of BTN2A1 [7] [8]. Small-angle X-ray scattering studies have demonstrated that HDMAPP binding induces a positional change in the B30.2 domain relative to the juxtamembrane region of BTN3A1 [8]. Nuclear magnetic resonance spectroscopy has further revealed that HDMAPP binding perturbs residues within the juxtamembrane region, suggesting direct interaction with the phosphoantigen beyond the B30.2 domain [8].
The extracellular recognition involves BTN2A1 binding to the lateral surface of the Vγ9 chain and BTN3A2 interacting with the apical surface of the Vδ2 chain [5] [6]. This dual engagement creates a stable receptor-ligand complex that can effectively transmit activation signals across the cell membrane. The Vγ9Vδ2 T cell receptor demonstrates considerable conformational flexibility, with the TCRγ-TCRδ extracellular domain exhibiting structural plasticity that facilitates binding to the butyrophilin complex [9].
The binding interface involves both germline-encoded regions and complementarity-determining regions of the T cell receptor [5]. BTN3A2 specifically interacts with germline-encoded regions and the CDR3 motif of the Vδ2 chain, while also engaging the Vγ9 CDR3 region [5]. This multivalent recognition pattern ensures high specificity for the Vγ9Vδ2 T cell subset while maintaining sufficient flexibility to accommodate structural variations in phosphoantigens.
HDMAPP activation of Vγ9Vδ2 T cells synergizes with multiple cytokine signaling pathways to enhance immune responses. The compound stimulates robust production of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha, with an IC50 of approximately 0.91 nanomolar . This cytokine production is enhanced through synergistic interactions with interleukin-2 signaling, which provides essential growth factor support for sustained T cell proliferation and activation [10].
Interferon-alpha demonstrates significant synergistic activity with HDMAPP-mediated T cell activation [10]. Combined treatment with HDMAPP and interferon-alpha results in enhanced interferon-gamma production by Vγ9Vδ2 T cells, with the synergistic effect being more pronounced in cells from patients with chronic hepatitis C virus infection [10]. The mechanism involves interferon-alpha-mediated enhancement of interferon-gamma messenger RNA transcription and stability in phosphoantigen-activated Vγ9Vδ2 T cells [10].
The synergistic interaction between HDMAPP and interleukin-2 involves activation of the p38 mitogen-activated protein kinase pathway and enhanced STAT1 and STAT3 serine phosphorylation [11]. This cooperation enhances both T cell proliferation and cytotoxic function, with the combined treatment producing greater anti-tumor activity than either agent alone [11]. The functional synergy correlates with activation of stress-activated protein kinases but not with extracellular signal-regulated kinases [11].
Transcriptomic analysis of HDMAPP-treated Vγ9Vδ2 T cells reveals upregulation of multiple cytokine receptors and signaling molecules, including tumor necrosis factor receptor superfamily members and AP-1 family proteins [3]. The expression profiles indicate that HDMAPP primes T cells for enhanced responsiveness to subsequent cytokine stimulation, creating a positive feedback loop that amplifies immune activation [3]. This priming effect is distinct from anti-CD3 antibody activation and reflects the unique signaling pathways engaged by phosphoantigen recognition [3].